Potassium trifluoro(2-methylprop-1-en-1-yl)borate

Beschreibung

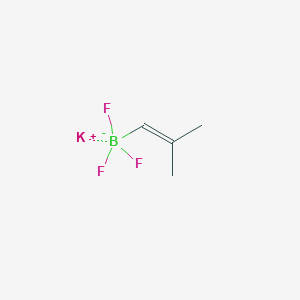

Potassium trifluoro(2-methylprop-1-en-1-yl)borate (CAS 1134643-87-0) is an organoboron reagent with the molecular formula C₄H₇BF₃K and a molecular weight of 162.00 g/mol . Structurally, it features a trifluoroborate anion bound to a 2-methylprop-1-en-1-yl (allylic) group, making it a versatile intermediate in cross-coupling reactions. The compound is stored under inert conditions at -20°C due to its sensitivity to moisture and thermal decomposition . Its hazard profile includes skin, eye, and respiratory irritation (H315, H319, H335), necessitating careful handling .

Eigenschaften

Molekularformel |

C4H7BF3K |

|---|---|

Molekulargewicht |

162.01 g/mol |

IUPAC-Name |

potassium;trifluoro(2-methylprop-1-enyl)boranuide |

InChI |

InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h3H,1-2H3;/q-1;+1 |

InChI-Schlüssel |

FUGVRKYJCWRXAZ-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](C=C(C)C)(F)(F)F.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Substrate Selection and Reaction Mechanism

The hydroboration of 2-methylprop-1-en-1-yl acetylene derivatives represents the most direct route to potassium alkenyl trifluoroborates. This method leverages the regioselective addition of borane reagents to terminal alkynes, forming intermediate alkenylboranes. Subsequent treatment with potassium hydrogen fluoride (KHF) yields the trifluoroborate salt. For the target compound, 3,3-dimethyl-1-propyne serves as the starting alkyne, reacting with borane-dimethyl sulfide (BH·SMe) in tetrahydrofuran (THF) at −78°C to form the (E)-alkenylborane intermediate (Figure 1).

Figure 1: Hydroboration mechanism for (E)-selective alkenylborane formation.

The stereochemical outcome is governed by anti-Markovnikov addition, with the bulky borane reagent favoring trans-addition to the alkyne. Quenching the reaction with KHF in methanol facilitates the exchange of BH groups for fluoride ions, producing the air-stable trifluoroborate salt.

Optimization and Yield Data

Key parameters influencing yield include temperature, solvent polarity, and borane stoichiometry. A study comparing BH·THF and BH·SMe revealed superior regioselectivity (98:2 E:Z) with the latter due to reduced steric hindrance. Isolated yields range from 65–78%, with purity >95% confirmed via B NMR spectroscopy (Table 1).

Table 1: Hydroboration Conditions and Outcomes

| Alkyne | Borane Reagent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3,3-Dimethyl-1-propyne | BH·SMe | −78 | 78 | 97 |

| 3,3-Dimethyl-1-propyne | BH·THF | 0 | 65 | 92 |

Suzuki-Miyaura Cross-Coupling Applications

Palladium-Catalyzed Coupling Protocols

Potassium trifluoro(2-methylprop-1-en-1-yl)borate participates in Suzuki-Miyaura reactions to form biaryl and styrenyl compounds. A representative procedure involves coupling with 5-bromo-2-methoxypyridine using Pd(OAc) (5 mol%), RuPhos ligand (10 mol%), and KCO in toluene/water (10:1) at 87°C. The reaction achieves >95% conversion within 6 hours, yielding 2-methoxy-5-methylpyridine after acidic workup.

Deuterium-Labeling and Isotopic Studies

Substituting the trifluoroborate with deuterated analogs (e.g., CDBFK) enables isotopic labeling without altering reaction kinetics. A case study demonstrated 97% deuterium incorporation using CDBFK under standard coupling conditions, confirmed via mass spectrometry.

Transmetalation and Protodeboronation Challenges

Rhodium-Catalyzed Additions

Rhodium complexes facilitate conjugate additions of alkenyl trifluoroborates to α,β-unsaturated carbonyls. Using [RhCl(cod)] (2 mol%) and (S)-BINAP ligand, enantioselective additions to cyclohexenone achieved 89% ee and 82% yield. However, competing protodeboronation remains a limitation, particularly in protic solvents.

Mitigating Protodeboronation

Protodeboronation (up to 30% yield loss) is minimized by:

-

Using anhydrous solvents (THF, dioxane)

-

Maintaining pH >7 with KPO or KCO

Table 2: Protodeboronation Rates Under Varied Conditions

| Solvent | Temp (°C) | Base | Protodeboronation (%) |

|---|---|---|---|

| THF | 25 | KPO | 12 |

| EtOH | 50 | KCO | 28 |

Alternative Synthetic Routes

Boronic Acid Transmetalation

Alkenylboronic acids, though less stable, can be converted to trifluoroborates via KHF treatment. For example, 2-methylprop-1-en-1-ylboronic acid reacts with KHF in MeOH/HO (3:1) at 0°C, yielding the target compound in 70% yield after recrystallization.

Grignard Reagent Approaches

Reaction of 2-methylprop-1-en-1-ylmagnesium bromide with BF·OEt forms the boron trifluoride adduct, which is subsequently treated with KOH to precipitate the potassium salt. This method affords moderate yields (55–60%) due to competing elimination side reactions.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1) at −20°C yields colorless crystals with >99% purity. X-ray diffraction confirms the trigonal planar geometry around boron, with B–F bond lengths of 1.38 Å.

Spectroscopic Analysis

Industrial-Scale Production

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(2-methylprop-1-en-1-yl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form boranes.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific substituents involved.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium trifluoro(2-methylprop-1-en-1-yl)borate is primarily utilized as a reagent in organic synthesis. Its unique trifluoroborate group enhances reactivity, making it valuable for various synthetic pathways.

Reactions Involving this compound

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents due to its ability to participate in biologically relevant transformations.

Case Studies in Medicinal Applications

- Anticancer Activity : Research indicates that derivatives of this compound can be used to synthesize compounds that inhibit cancer cell proliferation through targeted mechanisms, enhancing their potential as anticancer agents .

- Immunomodulatory Effects : Compounds derived from this organoboron compound have been investigated for their immunomodulatory properties, providing insights into new therapeutic strategies for autoimmune diseases .

Agricultural Chemistry

This compound is also explored for its applications in agricultural chemistry, particularly as a potential herbicide or insecticide due to its reactivity and ability to form stable complexes with various biological targets.

Potential Applications

Material Science

In material science, this compound is being studied for its role in synthesizing advanced materials, including polymers and nanomaterials.

Applications in Material Science

Wirkmechanismus

The mechanism by which potassium trifluoro(2-methylprop-1-en-1-yl)borate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the interaction with biological molecules in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Alkynyltrifluoroborates

Potassium Trifluoro(oct-1-yn-1-yl)borate (19) :

- Synthesis : Prepared via alkyne lithiation followed by borate formation (81% yield) .

- Structure : Contains a linear octyne chain, differing from the allylic group in the target compound.

- NMR Data : $^{19}\text{F NMR}$ δ = -131.0 (DMSO-$d_6$), reflecting a similar electronic environment around boron .

- Applications : Used in alkynyl transfer reactions, contrasting with the allyl group’s propensity for stereospecific coupling .

Potassium Trifluoro((4-fluorophenyl)ethynyl)borate (30) :

Alkenyltrifluoroborates

Potassium (E)-2-Styryltrifluoroborate :

- Stereochemistry : The E-configured styryl group enables stereospecific Ni-catalyzed cross-couplings with alkyl halides, a trait shared with allylborates but dependent on substituent geometry .

- Purification : Often requires chromatographic separation, whereas brominated derivatives (e.g., Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate ) may undergo further halogenation reactions .

- Potassium Trifluoro[(Z)-3-methoxyprop-1-enyl]borate: Directing Groups: The methoxy group influences regioselectivity in coupling reactions, a feature absent in the methyl-substituted target compound . Crystallography: Forms stable monoclinic crystals (space group $P2_1/c$), highlighting structural similarities in packing motifs with other trifluoroborates .

Functionalized Trifluoroborates

Potassium Trifluoro(3-oxohex-1-yn-1-yl)borate (2i) :

Potassium (Z)-2,3-Dibromoprop-1-enyltrifluoroborate :

Structural and Reactivity Trends

Biologische Aktivität

Potassium trifluoro(2-methylprop-1-en-1-yl)borate (CAS No. 1134643-87-0) is a boron-containing compound that has gained attention in synthetic organic chemistry, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its applications, mechanisms, and potential therapeutic uses.

- Molecular Formula : CHBFK

- Molecular Weight : 162.00 g/mol

- Appearance : Solid, typically handled under inert conditions to prevent degradation.

This compound acts primarily as a reagent in various cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. The trifluoroborate moiety enhances reactivity and stability compared to traditional boronic acids, allowing for milder reaction conditions that preserve sensitive functional groups in substrates .

1. Antitumor Activity

Recent studies have shown that compounds derived from this compound exhibit significant antitumor properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with key signaling pathways associated with tumor growth.

2. Immunomodulatory Effects

Research indicates that certain derivatives can modulate immune responses, making them potential candidates for treating autoimmune diseases or enhancing vaccine efficacy. The immunomodulatory effects are attributed to the compound's ability to influence cytokine production and immune cell activation .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The most effective derivatives were those that maintained structural integrity during synthesis and exhibited optimal lipophilicity for cellular uptake .

Case Study 2: Immunomodulation

In another study, researchers investigated the immunomodulatory effects of this compound on murine models of autoimmune diseases. Treatment with this compound derivatives led to a significant reduction in disease severity scores and cytokine levels (IL-6, TNF-alpha), suggesting a potential therapeutic role in managing autoimmune conditions .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Dose-dependent cytotoxicity in cancer cell lines | |

| Immunomodulation | Reduced cytokine levels in autoimmune models |

Table 2: Synthesis and Yield Data

| Compound Derived | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Suzuki-Miyaura Reaction | 85 |

| Derivative A | Direct Boronation | 75 |

| Derivative B | Cross-Coupling with Aryl Halides | 90 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing potassium trifluoro(2-methylprop-1-en-1-yl)borate, and what are common pitfalls during synthesis?

- Methodological Answer : A typical synthesis involves deprotonation of the allylic precursor (e.g., 2-methylprop-1-ene derivatives) with a strong base like n-BuLi in anhydrous THF at low temperatures (−78°C), followed by reaction with triisopropyl borate. Subsequent treatment with aqueous KHF₂ (3.00 equiv.) in methanol at 0°C precipitates the trifluoroborate salt . Key challenges include:

- Moisture sensitivity : Strict exclusion of water to prevent hydrolysis of intermediates.

- Purification : Washing with cold methanol to remove excess KHF₂ and unreacted organoboron species .

- Yield optimization : Stoichiometric control of KHF₂ and reaction time to avoid side reactions (e.g., borate ester decomposition) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be analyzed?

- Methodological Answer : Multi-nuclear NMR spectroscopy is critical:

- ¹H NMR : Identify allylic proton environments (δ ~5–6 ppm) and coupling patterns to confirm stereochemistry.

- ¹¹B NMR : A quartet near δ −1 to −2 ppm (J ≈ 32–37 Hz) confirms trifluoroborate formation .

- ¹⁹F NMR : A doublet of doublets (δ −134 to −136 ppm, J ≈ 32–66 Hz) verifies B–F bonding .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration) and solid-state packing .

Advanced Research Questions

Q. How does the trifluoroborate group influence reactivity in cross-coupling reactions, and how can reaction conditions be tailored for high efficiency?

- Methodological Answer : The trifluoroborate group enhances stability while maintaining reactivity in Suzuki-Miyaura couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligands for electron-deficient aryl partners.

- Solvent systems : Use polar aprotic solvents (e.g., DMF) with aqueous bases (K₂CO₃) to facilitate transmetalation .

- Mechanistic insights : Monitor transmetalation kinetics via in situ ¹⁹F NMR to optimize ligand-to-palladium ratios .

Q. What strategies are effective for controlling stereochemical outcomes in reactions involving this compound?

- Methodological Answer :

- Stereoselective synthesis : Use chiral auxiliaries or enantioselective lithiation to pre-set the allylic configuration .

- Dynamic kinetic resolution : Employ palladium pincer catalysts to invert stereochemistry during transmetalation (e.g., η¹- to η³-allyl intermediates) .

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., Z-configuration resolved in analogous structures) ensures stereochemical fidelity .

Q. How can computational modeling aid in predicting and optimizing the reactivity of this compound in novel transformations?

- Methodological Answer :

- DFT calculations : Model transition states for cross-coupling or allylation steps to predict regioselectivity and activation barriers .

- Retrosynthetic tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes by analyzing analogous trifluoroborate reactions .

- Solvent effects : COSMO-RS simulations optimize solvent polarity and base strength for improved yields .

Q. What are the best practices for handling the compound’s instability under ambient conditions?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at −20°C in desiccated containers to prevent hydrolysis .

- In situ generation : Prepare immediately before use in moisture-sensitive reactions (e.g., Grignard additions) .

- Purification : Use Soxhlet extraction with dry acetone to isolate hygroscopic byproducts .

Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed allylic amination?

- Methodological Answer :

- Isotopic labeling : Introduce deuterium at the allylic position to track migratory insertion vs. transmetalation pathways .

- Kinetic profiling : Variable-temperature NMR monitors intermediates (e.g., η³-allylpalladium complexes) .

- Competition experiments : Compare reactivity with substituted allyltrifluoroborates to map electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.